![molecular formula C18H24N4O B6457540 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine CAS No. 2549021-88-5](/img/structure/B6457540.png)
4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a trimethylpyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, where a primary amine reacts with formaldehyde and a secondary amine.
Substitution with Methoxyphenyl Group: The piperazine ring is then substituted with a methoxyphenyl group using a nucleophilic aromatic substitution reaction.
Formation of Trimethylpyrimidine Moiety: The final step involves the formation of the trimethylpyrimidine moiety through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of demethylated derivatives.
Substitution: Formation of various substituted piperazine derivatives.
科学研究应用
4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules.
作用机制
The mechanism of action of 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one
Uniqueness
4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is unique due to its combination of a piperazine ring with a methoxyphenyl group and a trimethylpyrimidine moiety. This unique structure imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets.
属性
IUPAC Name |
4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-13-14(2)19-15(3)20-18(13)22-10-8-21(9-11-22)16-6-5-7-17(12-16)23-4/h5-7,12H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKOGGQSGGSKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=CC(=CC=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
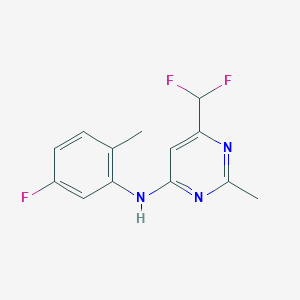
![N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B6457462.png)
![3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457476.png)
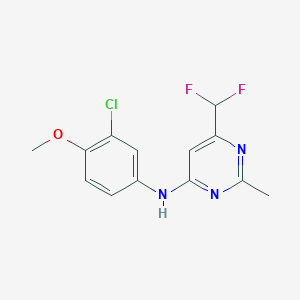
![N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B6457492.png)
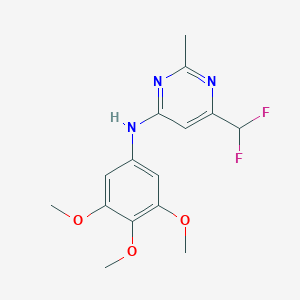
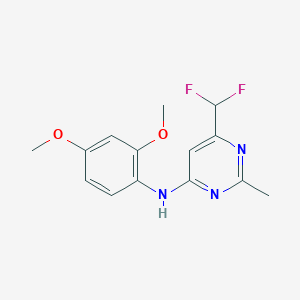
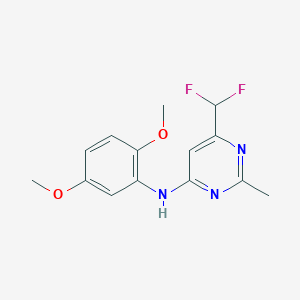
![6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B6457524.png)
![6-(difluoromethyl)-2-methyl-N-[2-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B6457530.png)
![6-(difluoromethyl)-2-methyl-N-[4-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B6457548.png)
![4-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6457556.png)
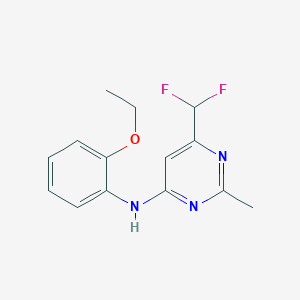
![3-phenyl-1-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B6457565.png)
